Linalyl butyrate
Overview
Description
Linalyl butyrate, also known as 3,7-dimethylocta-1,6-dien-3-yl butanoate, is an ester formed from linalool and butyric acid. It is a naturally occurring compound found in various essential oils and is known for its pleasant fruity and floral aroma. This compound is widely used in the fragrance and flavor industries due to its appealing scent.
Mechanism of Action
Target of Action
Linalyl butyrate is a compound that primarily targets the olfactory receptors, contributing to the perception of certain scents . It is often used in the fragrance industry due to its fresh, fruity, and floral aroma .
Mode of Action
It is known that the compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a specific scent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to olfaction, the sense of smell. When inhaled, the compound binds to specific olfactory receptors, initiating a cascade of biochemical reactions that lead to the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as a specific scent .
Pharmacokinetics
As a volatile compound, it is likely rapidly absorbed through the nasal or lung epithelium when inhaled, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
The primary result of this compound’s action is the perception of a specific scent. This can have various effects, depending on the context. For example, in aromatherapy, the scent of this compound might be used to promote relaxation or enhance mood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity . Additionally, the presence of other volatile compounds can influence the perception of its scent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalyl butyrate can be synthesized through the esterification of linalool with butyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of linalool with butyric acid in the presence of an acid catalyst. The reaction is conducted in large reactors, and the product is separated and purified using techniques such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Linalyl butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction of this compound can yield linalool and butyric alcohol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form linalool and butyric acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the butyrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Linalool and butyric alcohol.
Hydrolysis: Linalool and butyric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Linalyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Comparison with Similar Compounds
Linalyl butyrate is similar to other esters of linalool, such as linalyl acetate and linalyl propionate. These compounds share similar aromatic properties but differ in their ester groups, which can influence their volatility and solubility. This compound is unique in its specific fruity and floral scent, making it particularly valuable in the fragrance industry.
List of Similar Compounds
- Linalyl acetate
- Linalyl propionate
- Linalyl formate
- Linalyl isobutyrate
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGUOHLUFIAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)(CCC=C(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861635 | |
Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless or yellowish liquid with a heavy-fruity, sweet, pear-like odour | |
Record name | Linalyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Linalyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 to 222.00 °C. @ 760.00 mm Hg | |
Record name | Linalyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohols and oils, slightly soluble in water, 1 ml in 3 ml 80% alcohol (in ethanol) | |
Record name | Linalyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.905 | |
Record name | Linalyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78-36-4 | |
Record name | Linalyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Linalyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linalyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46144 | |
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Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Linalyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINALYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9F6ZOH3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Linalyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of linalyl butyrate in pest control?
A1: this compound has shown potential as a repellent against specific pests. For example, it is a key component in a repellent designed to deter Tirathaba rufivena, a significant pest of palm plants. [] This repellent, incorporating this compound alongside limonene and other agents, offers a less toxic alternative to traditional chemical pesticides. [] This approach aligns with the increasing demand for environmentally friendly pest control methods.
Q2: How does the chemical composition of essential oils containing this compound vary across different plant species?
A2: Even within the same genus, the concentration and role of this compound can differ drastically between species. For instance, in Cordia globosa, this compound is a significant component of the stem essential oil (14.7%), while it is absent or present in negligible amounts in the leaves. [] Conversely, in Cordia curassavica, this compound is not a major constituent in either the stem or leaf oils. [] This highlights the diversity of plant secondary metabolism and the need for species-specific analysis.
Q3: Can this compound influence insect behavior?
A3: Research on the fall webworm moth (Hyphantria cunea) suggests that this compound, found in several of its host plants, elicits a strong electrophysiological response from the moth's antennae. [] This implies the compound may act as a volatile signal influencing the moth's behavior. Interestingly, while this compound itself did not affect oviposition, other host-derived volatiles like dibutyl phthalate and phytol significantly increased mating rates in the moth. [] This highlights the complex interplay of multiple volatile compounds in insect chemical ecology.
Q4: Are there any safety concerns regarding the use of this compound as a feed additive?
A4: The European Food Safety Authority (EFSA) has evaluated this compound for its safety as a flavouring compound in animal feed. [] Their findings indicate that using this compound as a feed additive at a concentration of 5 mg/kg complete feed poses no safety concerns for various animal species, consumers of animal products, or the environment. [] This approval underscores the importance of rigorous safety assessments for feed additives.
Q5: What are the potential applications of this compound in the food and beverage industry?
A5: this compound, known for its pleasant aroma, is a key component in recreating the distinctive scent of Sim flower (Rhodomyrtus tomentosa) for use in food products. [] Researchers have successfully developed formulations incorporating this compound, alongside other natural aroma compounds, to enhance the sensory appeal of Sim fruit products like syrups, jams, and wines. [] This highlights the growing interest in using natural flavor and fragrance compounds in food applications.
Q6: Is there evidence suggesting that the composition of essential oils, including those containing this compound, can impact exercise recovery?
A6: A comparative study investigated the effects of various citrus essential oils on exercise-induced fatigue in mice, including sweet orange oil (rich in this compound), lemon oil, and bergamot oil. [] While all three oils showed some potential in mitigating fatigue through different mechanisms, bergamot oil, with a this compound content of 17.8%, demonstrated the highest efficacy. [] This suggests that the specific composition of essential oils, including the presence and concentration of this compound, plays a crucial role in their biological activity.
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